(R)-Methotrexate-d3

Description

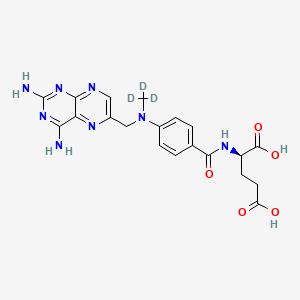

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22N8O5 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1/i1D3 |

InChI Key |

FBOZXECLQNJBKD-JJMJVRKHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Manufacturing of (R)-Methotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of a representative synthesis and manufacturing process for (R)-Methotrexate-d3. Given that this compound is a specialized, non-commercial chemical entity, this guide outlines a logical, composite synthetic route based on established chemical principles and published methodologies for related compounds. The synthesis is strategically designed to control the stereochemistry at the glutamic acid moiety and introduce a stable isotopic label on the N10-methyl group.

Introduction to this compound

Methotrexate, an antimetabolite of the antifolate class, is a cornerstone therapeutic agent for various cancers and autoimmune diseases.[1] Its mechanism of action primarily involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins.[1] The pharmaceutically active form is the (S)-enantiomer, derived from L-glutamic acid.

The subject of this guide, this compound, possesses two key modifications:

-

(R)-Stereochemistry: The glutamic acid portion of the molecule is in the (R)-configuration, originating from the use of D-glutamic acid as a starting material. This isomer is typically used for research purposes, such as a stereoisomeric internal standard or a tool to investigate enantiomer-specific biological activities.

-

Deuterium Labeling (-d3): Three deuterium atoms replace the three hydrogen atoms on the N10-methyl group. Stable isotope labeling is a crucial tool in drug development, primarily for use in pharmacokinetic and metabolic studies to improve analytical accuracy.[2][3]

This guide details a plausible multi-step synthesis, provides representative experimental protocols, and illustrates the key biochemical pathway associated with Methotrexate's mechanism of action.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached by constructing two key intermediates: the deuterated side chain, p-(N-methyl-d3-amino)benzoyl-D-glutamic acid (4) , and the pteridine core, 2,4-diamino-6-(bromomethyl)pteridine (7) . These intermediates are then coupled to form the final product.

The overall synthetic workflow is illustrated below.

Caption: Proposed synthetic workflow for this compound.

Synthesis of Key Intermediates

A. Synthesis of p-(N-methyl-d3-amino)benzoyl-D-glutamic acid (4)

The synthesis of the side chain begins with establishing the correct stereochemistry using D-glutamic acid.

-

Acylation: D-glutamic acid is acylated with p-nitrobenzoyl chloride to yield N-(p-nitrobenzoyl)-D-glutamic acid (1) .

-

Reduction: The nitro group of (1) is reduced to an amine, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to produce N-(p-aminobenzoyl)-D-glutamic acid (2) .

-

Deuterated Methylation: The primary amino group of (2) is methylated using a deuterated source. A common method is reductive amination using deuterated formaldehyde (formaldehyde-d2) and a reducing agent. Alternatively, direct alkylation with a deuterated methylating agent like iodomethane-d3 (CD₃I) can be employed to form the target intermediate (4) . Protecting the carboxylic acid groups as esters may be necessary prior to this step to prevent side reactions.

B. Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine (7)

This pteridine core is a common precursor in the synthesis of Methotrexate and its analogs.

-

Cyclocondensation: 2,4,5,6-Tetraaminopyrimidine (5) is reacted with 1,1-dichloroacetone in the presence of sodium bisulfite at a controlled pH (typically 3.5-5) to form 2,4-diamino-6-methylpteridine (6) .[4]

-

Bromination: The methyl group of (6) is brominated to form the reactive intermediate 2,4-diamino-6-(bromomethyl)pteridine (7) . This is often achieved using N-bromosuccinimide (NBS) or elemental bromine.[4][5]

Final Coupling Reaction

The final step is a nucleophilic substitution reaction where the deuterated side chain (4) is coupled with the brominated pteridine core (7) . The secondary amine of the side chain displaces the bromide on the pteridine, forming the C9-N10 bond of this compound (8) . The reaction is typically carried out in a polar solvent like water or dimethylformamide (DMF) at a controlled pH.[4]

Experimental Protocols (Representative)

The following protocols are representative and synthesized from various published methods for Methotrexate.[4] Yields and specific conditions may require optimization for the (R)-d3 analog.

Protocol 1: Synthesis of 2,4-Diamino-6-(bromomethyl)pteridine hydrobromide (7)

| Reagent/Parameter | Value/Condition |

| Step 1: Pteridine Formation | |

| 2,4,5,6-Tetraaminopyrimidine | 1.0 equivalent |

| 1,1-Dichloroacetone | 1.1 equivalents |

| Sodium Bisulfite | Catalyst |

| Solvent | Water |

| pH | 3.5 - 5.0 |

| Temperature | 20 - 40 °C |

| Reaction Time | 4 - 8 hours |

| Step 2: Bromination | |

| 2,4-Diamino-6-methylpteridine | 1.0 equivalent |

| Bromine | 1.0 - 1.5 equivalents |

| Solvent | Acetic Acid / HBr |

| Temperature | 25 - 50 °C |

| Reaction Time | 12 - 24 hours |

| Overall Yield (Approx.) | 50 - 60% |

Methodology:

-

Pteridine Formation: 2,4,5,6-Tetraaminopyrimidine is suspended in water containing sodium bisulfite. The pH is adjusted to ~4.0 with acetic acid. 1,1-Dichloroacetone is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for several hours. The resulting precipitate, 2,4-diamino-6-methylpteridine, is filtered, washed with water, and dried.

-

Bromination: The dried 2,4-diamino-6-methylpteridine is suspended in a solution of hydrobromic and acetic acid. Elemental bromine is added, and the mixture is stirred at room temperature for 12-24 hours. The resulting solid, 2,4-diamino-6-(bromomethyl)pteridine hydrobromide, is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried.

Protocol 2: Synthesis and Coupling of p-(N-methyl-d3-amino)benzoyl-D-glutamic acid (4)

| Reagent/Parameter | Value/Condition |

| Step 1: Side Chain Synthesis | |

| N-(p-aminobenzoyl)-D-glutamic acid | 1.0 equivalent |

| Iodomethane-d3 (CD₃I) | 1.2 equivalents |

| Base (e.g., K₂CO₃) | 2.0 equivalents |

| Solvent | DMF or Acetone |

| Temperature | 25 - 50 °C |

| Reaction Time | 8 - 16 hours |

| Step 2: Coupling | |

| Intermediate (4) (as salt) | 1.2 - 1.5 equivalents |

| Intermediate (7) | 1.0 equivalent |

| Solvent | Water or DMF/Water mixture |

| Base | NaOH or NaHCO₃ |

| pH | 4.0 - 7.0 |

| Temperature | 20 - 30 °C |

| Reaction Time | 24 - 48 hours |

| Overall Yield (Approx.) | 70 - 85% (for coupling step) |

Methodology:

-

Side Chain Synthesis: N-(p-aminobenzoyl)-D-glutamic acid (prepared from D-glutamic acid) is dissolved in a suitable polar aprotic solvent like DMF with a base such as potassium carbonate. Iodomethane-d3 is added, and the reaction is stirred until completion (monitored by TLC or LC-MS). The product is isolated after an aqueous workup and purification. Note: Ester protection of the glutamic acid carboxyl groups may be required prior to this step.

-

Coupling: The deuterated side chain intermediate is dissolved in water with a base (e.g., NaOH) to form the salt. 2,4-diamino-6-(bromomethyl)pteridine hydrobromide is added, and the pH is maintained around 4.0 with acetic acid. The mixture is stirred at ambient temperature for 24-48 hours. The crude this compound precipitates from the solution.

-

Purification: The crude product is purified by recrystallization. A common procedure involves dissolving the product in dilute NaOH to a pH of ~10-11, filtering to remove insoluble impurities, and then re-precipitating the pure product by adjusting the pH back down to ~4.0 with acid.

Mechanism of Action: Folate Pathway Inhibition

Methotrexate's primary therapeutic effect stems from its potent inhibition of dihydrofolate reductase (DHFR). DHFR is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF). THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. By blocking this pathway, Methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells.

In the context of autoimmune diseases like rheumatoid arthritis, other mechanisms are also significant, including the promotion of adenosine release, which has anti-inflammatory effects, and the inhibition of the JAK-STAT signaling pathway.[6][7]

Caption: Methotrexate's inhibition of the folate metabolic pathway.

Manufacturing and Quality Control Considerations

Scaling the synthesis of this compound from the lab to manufacturing requires addressing several key areas:

-

Raw Material Sourcing: High-purity D-glutamic acid and iodomethane-d3 are critical for ensuring high enantiomeric and isotopic purity, respectively.

-

Process Optimization: Reaction conditions, including solvent volumes, temperatures, and reaction times, must be optimized to maximize yield and minimize impurity formation.

-

Purification: Robust and scalable purification methods are essential. Industrial processes often rely on multiple crystallization steps under controlled pH conditions to achieve high purity.

-

Analytical Controls: A comprehensive suite of analytical tests is required to release the final product:

-

HPLC (High-Performance Liquid Chromatography): To determine chemical purity and quantify impurities.

-

Chiral HPLC: To confirm the enantiomeric purity and ensure the absence of the (S)-isomer.

-

Mass Spectrometry (MS): To confirm the molecular weight and verify the incorporation and purity of the deuterium label.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the molecular structure and the specific location of the deuterium atoms.

-

Residual Solvent Analysis: To ensure that process solvents are below acceptable limits.

-

Conclusion

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and isotopic labeling. By combining established methods for pteridine synthesis with a custom-built, deuterated D-glutamic acid side chain, it is possible to produce this valuable research tool. The representative protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals undertaking the synthesis and analysis of this and other complex, isotopically labeled pharmaceutical compounds.

References

- 1. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

- 4. Preparation of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and its use in improved syntheses of methotrexate and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4211883A - Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]

- 6. Synthesis and biological activity of folic acid and methotrexate analogues containing L-threo-(2S,4S)-4-fluoroglutamic acid and DL-3,3-difluoroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Deuterated Methotrexate Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX), a cornerstone in the treatment of cancer and autoimmune diseases, is a chiral molecule with the (S)-enantiomer (L-methotrexate) being the biologically active form. The (R)-enantiomer (D-methotrexate), often present as an impurity, exhibits significantly different pharmacological properties. The strategic replacement of hydrogen with deuterium at the chiral center offers a potential avenue to stabilize the individual enantiomers, allowing for a more precise evaluation of their distinct biological activities and potentially leading to improved therapeutic agents with enhanced efficacy and safety profiles. This guide provides an in-depth analysis of the known biological activities of methotrexate enantiomers and explores the anticipated impact of deuteration, supported by established principles of stereochemistry and the kinetic isotope effect.

Introduction: Methotrexate and the Significance of Chirality

Methotrexate functions as an antimetabolite by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates, thereby disrupting DNA synthesis and cell proliferation.[1][2] The therapeutic efficacy of methotrexate resides almost exclusively in its (S)-enantiomer.[3] The (R)-enantiomer, while also capable of inhibiting DHFR, demonstrates poor activity against cell growth.[4][5][6] Commercial preparations of methotrexate have been found to contain varying amounts of the (R)-enantiomer, which does not contribute to the therapeutic effect and may have a different toxicological profile.[3][4]

The Role of Deuteration in Stabilizing Chiral Centers

The concept of "Deuterium-Enabled Chiral Switching" (DECS) highlights the utility of deuterium substitution to stabilize chiral centers that are prone to racemization.[4] By replacing a hydrogen atom with a deuterium atom at a stereocenter, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of chiral inversion. This stabilization allows for the isolation and independent pharmacological evaluation of each enantiomer.[4][7] While methotrexate's chiral center is generally stable, deuteration provides a tool to investigate the pure enantiomers with minimal risk of in vivo or in vitro interconversion. Furthermore, deuterium substitution can influence drug metabolism through the kinetic isotope effect, potentially altering the pharmacokinetic profile of the compound.[8]

Comparative Biological Activity of Methotrexate Enantiomers

The biological activities of the non-deuterated enantiomers of methotrexate have been characterized to some extent. The following tables summarize the known quantitative data for the non-deuterated enantiomers and provide a hypothesized profile for their deuterated counterparts based on the principles of DECS and the kinetic isotope effect.

Table 1: Comparative In Vitro Activity of Methotrexate Enantiomers

| Parameter | (S)-Methotrexate (L-MTX) | (R)-Methotrexate (D-MTX) | (S)-Deuterated MTX (Hypothesized) | (R)-Deuterated MTX (Hypothesized) |

| DHFR Inhibition | High Affinity | Good Inhibitor[4][5] | High Affinity | Good Inhibitor |

| Cell Growth Inhibition | Potent Inhibitor | Poor Inhibitor[4][5][6] | Potent Inhibitor | Poor Inhibitor |

| Polyglutamation | Substrate[3] | Not a Substrate[3] | Substrate | Not a Substrate |

Table 2: Comparative Pharmacokinetic Properties of Methotrexate Enantiomers

| Parameter | (S)-Methotrexate (L-MTX) | (R)-Methotrexate (D-MTX) | (S)-Deuterated MTX (Hypothesized) | (R)-Deuterated MTX (Hypothesized) |

| Intestinal Absorption | Active Transport & Passive Diffusion | Rapidly Absorbed[4][5] | Similar to (S)-MTX, potentially altered rate | Similar to (R)-MTX, potentially altered rate |

| Renal Excretion | Rapid[9] | Rapid[4][5] | Potentially slower due to kinetic isotope effect | Potentially slower due to kinetic isotope effect |

| Metabolism | Metabolized to 7-hydroxy-MTX[10] | Limited Data | Potentially reduced rate of metabolism | Potentially reduced rate of metabolism |

| Plasma Half-life | 3-10 hours (low dose)[1] | Limited Data | Potentially longer than (S)-MTX | Limited Data |

Signaling Pathway of Methotrexate

The primary mechanism of action of methotrexate is the inhibition of the folate metabolic pathway. The following diagram illustrates this key signaling cascade.

Caption: Methotrexate's mechanism of action via DHFR inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of deuterated methotrexate enantiomers.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory potency of a compound against the DHFR enzyme.

-

Enzyme and Substrate Preparation : Recombinant human DHFR is purified. Dihydrofolate (DHF) and NADPH are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Inhibitor Preparation : The deuterated and non-deuterated methotrexate enantiomers are serially diluted to a range of concentrations.

-

Assay Procedure :

-

In a 96-well UV-transparent plate, add DHFR enzyme, NADPH, and the test compound.

-

Incubate for a predetermined time at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis : Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the DHFR inhibition assay.

Cell Proliferation Assay

This assay measures the effect of the compounds on the growth of cancer cell lines (e.g., L1210, CCRF-CEM).

-

Cell Culture : Maintain the chosen cell line in appropriate culture medium and conditions.

-

Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the deuterated and non-deuterated methotrexate enantiomers. Include a vehicle control.

-

Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment : Add a viability reagent (e.g., MTS, resazurin) and measure the absorbance or fluorescence according to the manufacturer's protocol.

-

Data Analysis : Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Chiral Separation and Analysis

Ensuring the enantiomeric purity of the test compounds is critical.

-

Method : High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., cyclodextrin-based column).[11]

-

Mobile Phase : An optimized mobile phase, for instance containing L-proline and cupric nitrate, is used to achieve separation of the enantiomers.[4]

-

Detection : UV detection at an appropriate wavelength (e.g., 303 nm).

-

Quantification : The purity of each enantiomer is determined by the relative peak area.

Future Directions and Conclusion

The synthesis and biological evaluation of deuterated methotrexate enantiomers represent a logical step in refining the therapeutic application of this important drug. While direct experimental data on these specific compounds is currently limited in publicly accessible literature, the foundational knowledge of methotrexate's stereopharmacology combined with the principles of deuterium substitution provides a strong rationale for their investigation.

Future research should focus on the asymmetric synthesis of the deuterated enantiomers, followed by a comprehensive in vitro and in vivo characterization. Such studies will likely confirm the superior activity of the (S)-deuterated enantiomer and provide valuable insights into the potential pharmacokinetic advantages conferred by deuteration. This line of inquiry could ultimately lead to the development of a new generation of methotrexate-based therapies with improved clinical outcomes.

References

- 1. Methotrexate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence and significance of D-methotrexate as a contaminant of commercial methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

(R)-Methotrexate-d3 for Studying Methotrexate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone in the treatment of various cancers and autoimmune diseases. Its therapeutic and toxic effects are primarily attributed to the (S)-enantiomer (L-methotrexate), which is the biologically active form. The (R)-enantiomer (D-methotrexate) is often present as an impurity in pharmaceutical formulations and exhibits significantly lower pharmacological activity in vivo.[1][2][3][4] Understanding the stereoselective metabolism and pharmacokinetics of methotrexate is crucial for optimizing therapy and minimizing toxicity.

Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. (R)-Methotrexate-d3, a deuterated form of the (R)-enantiomer, serves as a critical analytical reagent. While its application as a metabolic tracer for the (S)-enantiomer is not documented in the available scientific literature, its role as a stable isotope-labeled internal standard (SIL-IS) is paramount for the accurate and precise stereoselective quantification of methotrexate enantiomers in biological matrices using mass spectrometry.[4][5][6][7]

This technical guide provides a comprehensive overview of the metabolic pathways of (S)-methotrexate, the known pharmacokinetic differences between the enantiomers, and the pivotal role of this compound in advancing our understanding of methotrexate's disposition in the body. Detailed experimental protocols for stereoselective analysis are also presented.

Metabolism of (S)-Methotrexate

The metabolic fate of the active (S)-enantiomer of methotrexate is characterized by two primary pathways: 7-hydroxylation and polyglutamation. These processes influence the drug's efficacy, duration of action, and potential for toxicity.

-

7-Hydroxylation: In the liver, (S)-methotrexate is metabolized by the enzyme aldehyde oxidase to form 7-hydroxy-methotrexate (7-OH-MTX).[8][9] This metabolite is less water-soluble than the parent drug and has a longer elimination half-life.[10] While 7-OH-MTX has a lower affinity for the target enzyme dihydrofolate reductase (DHFR), its accumulation, particularly in cases of renal impairment, can contribute to nephrotoxicity.[9] 7-OH-MTX can also undergo polyglutamation.[11]

-

Polyglutamation: Within cells, (S)-methotrexate is converted into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[1][12][13] This process involves the sequential addition of glutamate residues to the parent molecule. Polyglutamation is a key mechanism for the intracellular retention of methotrexate, as the polyglutamated forms are larger, more negatively charged, and cannot be easily transported out of the cell.[2] These retained MTXPGs are potent inhibitors of DHFR and other folate-dependent enzymes, thereby prolonging the therapeutic effect of the drug.[2][12] The extent of polyglutamation can vary among individuals and may correlate with both therapeutic response and toxicity.[14]

Figure 1: Metabolic pathways of (S)-Methotrexate.

Pharmacokinetics and Biological Activity of Methotrexate Enantiomers

The stereochemistry of methotrexate significantly influences its interaction with biological systems. While both enantiomers can inhibit DHFR in vitro, their in vivo activity and pharmacokinetic profiles differ substantially.

| Parameter | (S)-Methotrexate (L-MTX) | (R)-Methotrexate (D-MTX) | Reference(s) |

| Biological Activity | High; potent inhibitor of cell growth. | Poor inhibitor of cell growth in vivo. | [3] |

| DHFR Inhibition (in vitro) | Potent inhibitor. | Potent inhibitor. | [3] |

| Cellular Uptake/Retention | Efficiently transported into cells and retained via polyglutamation. | Lower intracellular accumulation observed in cell lines. | [15] |

| Absorption | Rapidly absorbed from the intestine. | Rapidly absorbed from the intestine. | [3] |

| Excretion | Primarily renal excretion. | Primarily renal excretion. | [3] |

The Role of this compound in Stereoselective Analysis

The accurate quantification of individual enantiomers in biological samples is essential for stereoselective pharmacokinetic studies. Due to the complexity of biological matrices like plasma and tissue homogenates, analytical methods can be prone to variability from sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[7]

This compound is an ideal SIL-IS for the quantification of (R)-methotrexate. Similarly, (S)-Methotrexate-d3 is used for the quantification of the active (S)-enantiomer. The SIL-IS is added to the biological sample at a known concentration at the beginning of the sample preparation process. Because the SIL-IS is chemically identical to the analyte (with the exception of the isotopic substitution), it experiences the same extraction losses and ionization suppression or enhancement during mass spectrometry analysis.[5][6] By measuring the ratio of the analyte's mass spectrometry signal to that of the SIL-IS, accurate and precise quantification can be achieved.

Experimental Protocols

Protocol 1: Stereoselective Quantification of Methotrexate in Plasma

This protocol outlines a representative method for the simultaneous quantification of (R)- and (S)-methotrexate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chiral chromatography.

1. Materials and Reagents:

-

(S)-Methotrexate and (R)-Methotrexate analytical standards

-

(S)-Methotrexate-d3 and this compound (as internal standards)

-

Human plasma (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Trichloroacetic acid

-

Water (LC-MS grade)

-

Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T)[12]

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution containing both (S)-Methotrexate-d3 and this compound.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Chiral Column: Astec® CHIROBIOTIC® T, 5 µm, 150 x 4.6 mm.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient Elution: A suitable gradient to separate the enantiomers and elute them from the column.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

(S)- & (R)-Methotrexate: m/z 455.2 -> 308.1

-

(S)- & this compound: m/z 458.2 -> 311.1

-

4. Data Analysis:

-

Construct calibration curves for each enantiomer by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the nominal concentration.

-

Use a weighted (1/x²) linear regression to fit the calibration curves.

-

Quantify the concentration of (R)- and (S)-methotrexate in the unknown samples by interpolating their peak area ratios from the respective calibration curves.

References

- 1. researchgate.net [researchgate.net]

- 2. clinexprheumatol.org [clinexprheumatol.org]

- 3. exagen.com [exagen.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyglutamation of methotrexate with common polymorphisms in reduced folate carrier, aminoimidazole carboxamide ribonucleotide transformylase, and thymidylate synthase are associated with methotrexate effects in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Red Cell Methotrexate Polyglutamates | Synnovis [synnovis.co.uk]

- 14. Arthritis News: Can Measuring Polyglutamated Methotrexate in Red Blood Cells Help Guide Dosing [hopkinsarthritis.org]

- 15. Metabolic conversion of methotrexate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterium in (R)-Methotrexate-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Methotrexate-d3, a deuterated isotopologue of the widely used antimetabolite Methotrexate, primarily serves as a critical internal standard in bioanalytical applications. Its role is pivotal for the accurate quantification of Methotrexate in biological matrices, underpinning pharmacokinetic studies and therapeutic drug monitoring. While the strategic replacement of hydrogen with deuterium—a process known as deuteration—has emerged as a promising strategy to enhance the metabolic stability and pharmacokinetic profiles of therapeutic agents, there is currently no publicly available evidence from preclinical or clinical studies to suggest that this compound is being developed as a therapeutic agent in its own right. This guide will delve into the established role of this compound as a research tool, the theoretical underpinnings of how deuterium substitution could impact Methotrexate's therapeutic properties based on the kinetic isotope effect, and the experimental protocols where it is employed.

Introduction to Methotrexate and the Concept of Deuteration

Methotrexate is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1] This mechanism of action makes it a cornerstone therapy for a variety of cancers and autoimmune diseases, including rheumatoid arthritis and psoriasis.[1] However, its use can be associated with significant toxicity and inter-patient variability in response.

Deuteration is the selective replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium.[2] This substitution can significantly alter the physicochemical properties of the molecule, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference forms the basis of the kinetic isotope effect (KIE) , where the cleavage of a C-D bond is slower than that of a C-H bond.[3] In drug development, this can translate to a reduced rate of metabolism, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and increased systemic exposure.[3]

The Established Role of this compound: An Internal Standard

Currently, the predominant and well-documented role of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Methotrexate in biological samples using isotope dilution mass spectrometry, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Methotrexate, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

-

Correction for Matrix Effects: It effectively compensates for variations in sample preparation and matrix effects (suppression or enhancement of ionization) that can occur between different biological samples.

-

Improved Accuracy and Precision: By normalizing the signal of the analyte (Methotrexate) to that of the known concentration of the internal standard (this compound), the accuracy and precision of the quantification are significantly enhanced.

The workflow for using this compound as an internal standard is a multi-step process.

Theoretical Therapeutic Role of Deuterium in Methotrexate: The Kinetic Isotope Effect

While not yet demonstrated in published studies for this compound, the principles of the kinetic isotope effect provide a strong theoretical basis for how deuteration could beneficially alter the therapeutic profile of Methotrexate.

The metabolism of Methotrexate is complex and involves several enzymatic pathways. A key metabolic pathway is the oxidation of Methotrexate to 7-hydroxymethotrexate (7-OH-MTX).[6] If the cleavage of a C-H bond is the rate-limiting step in this or other metabolic transformations, replacing that hydrogen with deuterium could slow down the process.

Potential therapeutic advantages of a metabolically stabilized this compound could include:

-

Increased Half-Life and Exposure: A reduced rate of metabolism could lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).

-

Reduced Peak Concentrations: Slower metabolism might lead to lower and more sustained plasma concentrations, potentially reducing peak concentration-related side effects.

-

Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of toxic metabolites.

-

Improved Therapeutic Index: A more favorable pharmacokinetic profile could lead to an improved balance between efficacy and toxicity.

It is important to reiterate that these are theoretical benefits based on the principles of deuterated drug development and have not been substantiated for this compound in the public domain.

Data Presentation

As there is no publicly available quantitative data from preclinical or clinical studies comparing the therapeutic properties of this compound and Methotrexate, a comparative data table cannot be constructed at this time. The primary quantitative data available relates to its use in analytical methods.

Table 1: Mass Spectrometric Parameters for Methotrexate and Methotrexate-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Methotrexate | 455.2 | 308.2 | [4] |

| Methotrexate-d3 | 458.2 | 311.2 | [4] |

Note: These values may vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of Methotrexate in human plasma using this compound as an internal standard, based on common practices in the field.[4][5][6][7]

Objective: To determine the concentration of Methotrexate in human plasma samples.

Materials:

-

Human plasma samples

-

Methotrexate analytical standard

-

This compound (or Methotrexate-d3) internal standard

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Methotrexate and this compound in a suitable solvent (e.g., 50% MeOH in water).

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Methotrexate.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation:

-

To an aliquot of plasma sample, calibration standard, or QC, add a fixed amount of the this compound internal standard solution.

-

Protein Precipitation Method: Add a precipitating agent (e.g., ACN or MeOH) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

Solid Phase Extraction (SPE) Method: Condition, load, wash, and elute the sample from an appropriate SPE cartridge to isolate the analyte and internal standard from matrix components.

-

Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., ACN or MeOH with 0.1% formic acid).

-

Flow Rate: A typical flow rate for analytical LC.

-

Injection Volume: A small, fixed volume of the reconstituted sample.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor-to-product ion transitions for both Methotrexate and this compound (as detailed in Table 1).

-

-

-

Data Analysis:

-

Integrate the peak areas for both the Methotrexate and this compound MRM transitions.

-

Calculate the peak area ratio of Methotrexate to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of Methotrexate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The role of deuterium in this compound is currently well-defined within the realm of bioanalysis, where it serves as an indispensable tool for the accurate and precise quantification of Methotrexate. Its application as a stable isotope-labeled internal standard in LC-MS/MS methods is crucial for robust pharmacokinetic studies and effective therapeutic drug monitoring, ultimately contributing to the safe and efficacious use of Methotrexate in clinical practice.

While the principles of the kinetic isotope effect suggest a theoretical potential for a deuterated version of Methotrexate to possess an improved therapeutic profile, there is a notable absence of publicly available preclinical or clinical data to support this. Future research may explore the synthesis and biological evaluation of various deuterated Methotrexate analogues to investigate if this theoretical potential can be translated into a clinically meaningful therapeutic advantage. For now, the primary and significant role of this compound remains firmly in the analytical laboratory, supporting the ongoing research and clinical use of its non-deuterated parent compound.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. A U-HPLC-ESI-MS/MS-based stable isotope dilution method for the detection and quantitation of methotrexate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. scienceopen.com [scienceopen.com]

- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of methotrexate in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Methotrexate-d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Methotrexate-d3, a deuterated analog of the methotrexate stereoisomer containing D-glutamic acid. This document details its chemical properties, analytical methodologies, and the core biological pathways associated with its parent compound, methotrexate.

Core Compound Data

This compound is the deuterium-labeled form of (R)-Methotrexate. While the natural and therapeutically utilized form of methotrexate is the (S)-isomer (L-methotrexate), the (R)-isomer and its deuterated analogs are valuable tools in research, particularly in metabolic and pharmacokinetic studies. Deuteration can influence the metabolic profile of drugs, potentially altering their efficacy and safety.

Below is a summary of the available quantitative data for Methotrexate-d3. It is important to note that a specific CAS number for the (R)-stereoisomer of deuterated methotrexate is not consistently reported; the following information pertains to the generally available deuterated methotrexate.

| Property | Value | Citations |

| CAS Number | 432545-63-6 | [1][2][3] |

| Molecular Formula | C₂₀H₁₉D₃N₈O₅ | [1][2][4][5] |

| Molecular Weight | 457.5 g/mol | [1][4] |

| Purity | ≥99% deuterated forms (d₁-d₃); 99.5% by HPLC | [1][2] |

| Appearance | Orange solid | [2] |

| Solubility | DMF: 14 mg/ml; DMSO: 3 mg/ml; PBS (pH 7.2): 1 mg/ml | [1] |

| Storage | 4°C | [1] |

| Stability | ≥ 2 years | [1] |

Signaling Pathways of Methotrexate

Methotrexate's therapeutic effects, particularly in autoimmune diseases and cancer, are attributed to its modulation of several key signaling pathways.

One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines necessary for cell proliferation.[6] This inhibition disrupts DNA synthesis.[7] Another significant pathway involves the promotion of adenosine release, which has potent anti-inflammatory effects.[6][8] Methotrexate polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of intracellular AICAR and subsequent increase in adenosine release.[6][9] Additionally, methotrexate has been shown to influence the JAK/STAT signaling pathway, which is central to inflammatory and immune responses.[9][10]

Caption: Key signaling pathways modulated by Methotrexate.

Experimental Protocols

General Synthesis Strategy for Deuterated Methotrexate

The synthesis of deuterated drugs is a key strategy for altering the pharmacokinetic properties of parent molecules.[11] While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general approach can be extrapolated from known methotrexate synthesis methods and general deuteration techniques.

The synthesis of methotrexate can be broadly categorized into one-step and stepwise methods.[12] A common approach involves the reaction of p-methylaminobenzoyl glutamate with tetraaminopyrimidine sulfate and a three-carbon synthon like 1,1,3-tribromoacetone.[12]

For the introduction of a deuterated methyl group (CD₃), a deuterated starting material would be required. For instance, deuterated N-methyl-p-aminobenzoic acid could be synthesized and then coupled with D-glutamic acid to form the deuterated side chain. This deuterated side chain would then be reacted with the pteridine ring precursors to yield this compound. The synthesis of methotrexate prodrugs has also been described, which could be adapted for deuterated analogs.[13] Purification is typically achieved through chromatographic methods.

Analytical Workflow for Quantification

The quantification of methotrexate and its deuterated analogs in biological matrices is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[14][15]

1. Sample Preparation:

-

For biological samples such as plasma or serum, protein precipitation is a common and efficient method for extraction.[14]

-

This typically involves the addition of an organic solvent like acetonitrile or methanol.[14]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant containing the analyte is then collected for analysis.

2. Chromatographic Separation:

-

A reversed-phase C18 column is frequently used for the separation of methotrexate.[15]

-

The mobile phase often consists of a mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[15]

-

Gradient or isocratic elution can be used to achieve optimal separation.

3. Detection and Quantification:

-

For HPLC analysis, UV detection is commonly performed at a wavelength between 302 and 400 nm.[15]

-

For LC-MS/MS, which offers higher sensitivity and specificity, multiple reaction monitoring (MRM) is the preferred mode for quantification.[16]

-

This compound would serve as an ideal internal standard for the quantification of (R)-Methotrexate due to its similar chemical properties and distinct mass.

Caption: Workflow for Methotrexate quantification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. esschemco.com [esschemco.com]

- 3. Methotrexate-d3 | CAS 432545-63-6 | LGC Standards [lgcstandards.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methotrexate-d3 - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. search.library.albany.edu [search.library.albany.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sincerechemical.com [sincerechemical.com]

- 13. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

The Stereoisomerism of (R)-Methotrexate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of stereoisomerism as they apply to (R)-Methotrexate-d3, a deuterated isotopologue of the (R)-enantiomer of Methotrexate. This document provides a comprehensive overview of the chemical properties, biological activity, and analytical considerations for the stereoisomers of methotrexate, with a focus on providing practical information for researchers in drug development and related scientific fields.

Introduction to Methotrexate and its Stereochemistry

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy. It functions primarily as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This inhibition disrupts the synthesis of purines and pyrimidines, essential precursors for DNA and RNA, thereby impeding the proliferation of rapidly dividing cells.[4]

The methotrexate molecule possesses a single chiral center within its L-glutamic acid moiety.[3][5] This gives rise to two stereoisomers: (S)-Methotrexate (the L-isomer) and (R)-Methotrexate (the D-isomer). The biological activity of methotrexate is almost exclusively associated with the (S)-enantiomer, which is the therapeutically intended form of the drug.[3][5] The (R)-isomer is considered an impurity.[1][2] Commercial preparations of methotrexate have been found to contain varying amounts of the (R)-enantiomer, ranging from 0.5% to as high as 48%.[6][7]

This compound is the deuterium-labeled form of the (R)-enantiomer. The "d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic labeling makes it a valuable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of methotrexate and its metabolites.

Physicochemical and Biological Properties of Methotrexate Stereoisomers

The stereochemical configuration of methotrexate significantly influences its biological activity. While both enantiomers can interact with the target enzyme, dihydrofolate reductase, their effects at the cellular level are markedly different.

Table 1: Physicochemical Properties of Methotrexate and its Deuterated Analog

| Property | (S)-Methotrexate | This compound |

| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid[8] | (2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteromethyl)amino]benzoyl]amino]pentanedioic acid |

| Molecular Formula | C₂₀H₂₂N₈O₅[8] | C₂₀H₁₉D₃N₈O₅ |

| Molecular Weight | 454.44 g/mol [8] | 457.46 g/mol |

| Appearance | Yellow to orange-brown crystalline powder[8] | Not specified, likely similar to non-deuterated form |

| LogP | -1.85[9] | Not specified, expected to be very similar to non-deuterated form |

| Biological Activity | Active DHFR inhibitor, cytotoxic[3][5] | Poor inhibitor of cell growth[6] |

Biological Activity:

Studies have shown that while (R)-Methotrexate can inhibit isolated dihydrofolate reductase from both murine and human tumor cells, it is a poor inhibitor of cell growth in culture.[6] This discrepancy is likely due to differences in cellular uptake. The transport of methotrexate into cells is an active process mediated by carriers such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), as well as through folate receptors.[10][11][12] The stereochemistry of the glutamic acid moiety is critical for recognition by these transport systems. The (S)-isomer is actively transported into cells, leading to the intracellular concentrations necessary for its cytotoxic and anti-inflammatory effects. In contrast, the cellular uptake of the (R)-isomer is significantly less efficient.

Signaling Pathways Affected by Methotrexate

The primary mechanism of action of methotrexate is the inhibition of the folate pathway. However, its therapeutic effects, particularly in autoimmune diseases, are also attributed to its influence on other signaling cascades.

Folate Pathway and Dihydrofolate Reductase (DHFR) Inhibition

Methotrexate is a structural analog of dihydrofolate and acts as a competitive inhibitor of DHFR.[1][4] By binding to the active site of DHFR, methotrexate prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.

Figure 1. Simplified diagram of the folate pathway and the inhibitory action of (S)-Methotrexate on DHFR.

Adenosine Signaling

In the context of rheumatoid arthritis, a significant part of methotrexate's anti-inflammatory effect is mediated through the promotion of adenosine release.[10] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC). This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, an enzyme that degrades adenosine. The resulting increase in extracellular adenosine activates adenosine receptors on immune cells, leading to a dampening of the inflammatory response.

Figure 2. The role of (S)-Methotrexate in promoting anti-inflammatory adenosine signaling.

Experimental Protocols

Chiral Separation of Methotrexate Stereoisomers by HPLC

This protocol provides a general framework for the separation of (R)- and (S)-Methotrexate. Optimization will be required based on the specific HPLC system and column used.

Objective: To separate and quantify the (R) and (S) enantiomers of methotrexate in a sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., Chirobiotic T, 150 x 4.6 mm, 5 µm)

-

(R)-Methotrexate and (S)-Methotrexate reference standards

-

Mobile phase solvents (e.g., methanol, acetonitrile, acetic acid, triethylamine)

-

Sample dissolution solvent (compatible with mobile phase)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase. A common starting point for a Chirobiotic T column is a polar organic mobile phase, such as methanol with a small percentage of acetic acid and triethylamine (e.g., 100:0.1:0.1 v/v/v). Degas the mobile phase before use.

-

Standard Preparation: Prepare stock solutions of (R)- and (S)-Methotrexate reference standards in the mobile phase or a suitable solvent. Prepare a racemic mixture by combining equal amounts of the (R) and (S) stock solutions. Also, prepare a series of dilutions of the (S)-Methotrexate standard containing a small, known amount of the (R)-isomer (e.g., 0.2%) to determine the limit of quantitation.

-

Sample Preparation: Dissolve the methotrexate sample to be analyzed in the mobile phase to a known concentration.

-

HPLC Analysis:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to 303 nm.

-

Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

-

Inject the diluted standards to establish the limit of detection and limit of quantitation for the (R)-isomer.

-

Inject the sample solution.

-

-

Data Analysis: Identify and integrate the peaks corresponding to (R)- and (S)-Methotrexate in the sample chromatogram. Calculate the percentage of the (R)-isomer impurity.

Workflow Diagram:

Figure 3. General workflow for the chiral HPLC analysis of Methotrexate.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Objective: To determine the inhibitory activity of methotrexate stereoisomers on DHFR.

Materials:

-

96-well microplate reader capable of reading absorbance at 340 nm

-

Recombinant DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

(R)-Methotrexate and (S)-Methotrexate test compounds

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHFR in assay buffer.

-

Prepare a stock solution of DHF in assay buffer.

-

Prepare a stock solution of NADPH in assay buffer.

-

Prepare serial dilutions of (R)- and (S)-Methotrexate in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Enzyme Control Wells: Add assay buffer, DHFR, and NADPH.

-

Inhibitor Wells: Add assay buffer, DHFR, NADPH, and a specific concentration of either (R)- or (S)-Methotrexate.

-

Blank Wells: Add assay buffer and NADPH (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DHF to all wells (except the blank) to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.

-

Subtract the background rate (from blank wells) from all other rates.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration and determine the IC₅₀ value for each stereoisomer.

-

Conclusion

The stereochemistry of methotrexate is a critical determinant of its therapeutic activity. The (S)-enantiomer is the biologically active form, primarily due to its efficient transport into cells, allowing it to reach and inhibit its intracellular target, dihydrofolate reductase. The (R)-enantiomer, while capable of inhibiting the isolated enzyme, exhibits poor cellular activity and is considered an impurity. This compound serves as an essential tool for the accurate bioanalysis of methotrexate, enabling precise pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the stereoisomerism of methotrexate is paramount for researchers and professionals involved in the development, manufacturing, and clinical application of this important drug.

References

- 1. droracle.ai [droracle.ai]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 5. youtube.com [youtube.com]

- 6. Occurrence and significance of D-methotrexate as a contaminant of commercial methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methotrexate (CAS 59-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Methotrexate using (R)-Methotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), an antagonist of folic acid, is a cornerstone in the treatment of various cancers and autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of methotrexate is crucial to optimize clinical efficacy while minimizing dose-related toxicities. This document provides a detailed protocol for the quantification of methotrexate in human plasma or serum using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing (R)-Methotrexate-d3 as an internal standard.

The use of a stable isotope-labeled internal standard is best practice for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and instrument response. While the biologically active enantiomer of methotrexate is the (S)-isomer (L-methotrexate), commercially available methotrexate can contain the (R)-isomer as an impurity. Utilizing this compound as the internal standard provides a distinct mass-to-charge ratio for detection and ensures that the internal standard does not interfere with the quantification of the endogenous (S)-methotrexate, thereby enhancing the accuracy of the assay.

Signaling Pathway of Methotrexate

Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. By inhibiting DHFR, methotrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells. Additionally, in the context of autoimmune diseases, methotrexate is thought to exert its anti-inflammatory effects through the promotion of adenosine release, which has potent anti-inflammatory properties.[1]

Caption: Methotrexate's mechanism of action.

Experimental Workflow

The following diagram outlines the major steps involved in the therapeutic drug monitoring of methotrexate using the described LC-MS/MS protocol.

Caption: Experimental workflow for methotrexate TDM.

Detailed Experimental Protocols

Materials and Reagents

-

Methotrexate (certified reference material)

-

This compound (certified reference material)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma or serum for calibration standards and quality controls

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL):

-

Prepare a stock solution of methotrexate at 1 mg/mL in a suitable solvent (e.g., a small amount of 0.1 M NaOH to dissolve, then dilute with water).

-

Prepare a stock solution of this compound at 1 mg/mL in the same solvent.

-

Store stock solutions at -20°C or below.

-

-

Working Solutions:

-

Prepare intermediate working solutions of methotrexate by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

-

-

Calibration Standards and Quality Controls:

-

Prepare calibration standards by spiking drug-free human plasma or serum with the methotrexate working solutions to achieve a concentration range of 5 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in the same manner.

-

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma/serum sample, calibration standard, or QC, add 300 µL of the internal standard working solution (100 ng/mL this compound in methanol).[2]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.[2]

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:1 with ultrapure water.

-

Transfer the final diluted supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm)[2][3] |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |

| Flow Rate | 0.4 mL/min[4] |

| Injection Volume | 5 µL[2] |

| Column Temperature | 40°C[3] |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.0 | 5 | 95 |

| 3.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5000 V[2] |

| Source Temperature | 500°C[2] |

| MRM Transitions | See Table 4 |

Table 4: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methotrexate | 455.2 | 308.2 | 28[2] |

| This compound | 458.2 | 311.2 | 28 (to be optimized) |

Data Analysis and Quantification

-

Integrate the peak areas for both methotrexate and the internal standard, this compound.

-

Calculate the peak area ratio of methotrexate to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Determine the concentration of methotrexate in the patient samples and QC samples by interpolating their peak area ratios from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Table 5: Typical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99[3] |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ)[3] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)[3] |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; accuracy and precision within acceptance criteria[5] |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible[3] |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible across different sources of matrix[3] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should not deviate by more than ±15% from the initial concentration. |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the therapeutic drug monitoring of methotrexate in clinical and research settings. The use of this compound as an internal standard ensures high accuracy and precision. Proper method validation is essential before implementing this protocol for routine analysis. This application note serves as a comprehensive guide for researchers and professionals involved in the development and application of TDM for methotrexate.

References

- 1. search.library.albany.edu [search.library.albany.edu]

- 2. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation methods for methotrexate, its structural analogues and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]

- 5. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Methotrexate in Human Plasma Using (R)-Methotrexate-d3 Internal Standard

References

- 1. Methotrexate-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid-liquid extraction in the 96-well plate format with SRM LC/MS quantitative determination of methotrexate and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

Application Notes and Protocols for (R)-Methotrexate-d3 in Clinical Mass Spectrometry

Introduction

Methotrexate (MTX), an antifolate agent, is a cornerstone therapy for various cancers and autoimmune diseases such as rheumatoid arthritis.[1][2][3] Due to its narrow therapeutic index, monitoring plasma concentrations of methotrexate is crucial to ensure efficacy while minimizing toxicity.[2] While immunoassays have been traditionally used, they can suffer from cross-reactivity with methotrexate metabolites, potentially leading to inaccurate measurements.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific and sensitive method for the therapeutic drug monitoring (TDM) of methotrexate.[5][6][7]

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry.[8] (R)-Methotrexate-d3, a deuterated form of the (R)-enantiomer of methotrexate, serves as an ideal internal standard for the quantification of methotrexate in biological matrices. Its use ensures high accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.[8]

Principle of the Method

The methodology involves the addition of a known concentration of this compound to patient samples (e.g., plasma, serum). Both the endogenous methotrexate and the this compound internal standard are co-extracted and analyzed by LC-MS/MS. The chromatographic step separates methotrexate from other endogenous compounds and its metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[2][4] In the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both methotrexate and this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of methotrexate in the sample, providing a highly reliable and reproducible measurement.

Applications

The primary application of this compound in clinical mass spectrometry is for the therapeutic drug monitoring (TDM) of methotrexate in patients undergoing treatment for:

-

Oncological Diseases: High-dose methotrexate therapy is common in the treatment of acute lymphoblastic leukemia, osteosarcoma, and non-Hodgkin lymphoma.[5]

-

Autoimmune Disorders: Low-dose methotrexate is a first-line treatment for rheumatoid arthritis.[3]

-

Pharmacokinetic and Bioequivalence Studies: To accurately determine the pharmacokinetic parameters of methotrexate in clinical trials.[9]

This method is particularly valuable after the administration of glucarpidase, an enzyme used to rapidly lower methotrexate levels in cases of toxicity, as immunoassays can be unreliable in this context due to interference from metabolites.[4]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for methotrexate quantification using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Methotrexate Quantification

| Parameter | Concentration Range | Matrix | Reference |

| Linearity | 0.025–10 µmol/L | Plasma/Serum | [4] |

| Linearity | up to 50 µmol L−1 | Plasma | [5] |

| Linearity | 5–1000 ng/mL (0.01–2.20 µmol/L) | Plasma | [6] |

| Linearity | 0.1 - 100.0 ng/mL | Plasma | [9] |

| Lower Limit of Quantification (LLOQ) | 25 nmol L−1 | Plasma | [5] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Plasma | [6] |

| Lower Limit of Quantification (LLOQ) | 0.1 nmol/L | Serum | [7] |

Table 2: Precision and Accuracy of Methotrexate Quantification

| Parameter | QC Level | Precision (%CV) | Accuracy (%) | Matrix | Reference |

| Intra-day and Inter-day Precision | N/A | < 8.3% | N/A | Plasma | [5] |

| Intra- and Inter-batch Precision | 5-1000 ng/mL | < 7.67% | 96.33% - 108.94% | Plasma | [10] |

| Between-batch and Within-batch Precision | N/A | ≤6% | Mean bias <5% | Fresh Frozen Plasma | [7] |

Table 3: Recovery and Matrix Effect

| Parameter | QC Level | Value (%) | Matrix | Reference |

| Extraction Recovery | Low, Medium, High | 82.20% - 93.98% | Plasma | [6] |

| Extraction Recovery | N/A | 24% | Plasma | [5] |

| Mean Recovery | Four Concentrations | 107% | Serum | [7] |

| Matrix Effect | Low, High | 102.69% – 105.28% | Plasma | [6] |

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and rapid method for sample clean-up.

-

Reagents:

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

This compound internal standard working solution (concentration will depend on the expected analyte concentration range)

-

-

Protocol:

-

Pipette 50 µL of patient plasma or serum into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 150 µL of cold methanol/acetonitrile (1:1, v/v) to precipitate proteins.[10]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis. To further reduce matrix effects, the supernatant can be diluted with water.[6]

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

Chromatographic Conditions (Example):

-

Column: ACQUITY UPLC HSS C18 SB Column or equivalent (e.g., 2.1 x 50 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.1% Formic acid in water.[11]

-

Mobile Phase B: Acetonitrile.[11]

-

Gradient: A gradient elution is typically used to separate methotrexate from its metabolites. A representative gradient might be: 0-1.0 min 10% B, 1.0-5.0 min ramp to 90% B, 5.0-7.0 min hold at 90% B, followed by re-equilibration.[11]

-

Injection Volume: 5-20 µL.[9]

-

Column Temperature: 40 °C.[11]

-

-

Mass Spectrometry Conditions (Example):

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]